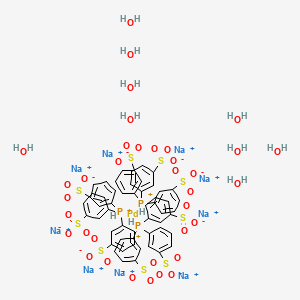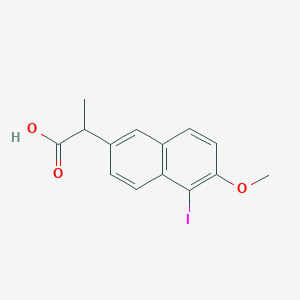
2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid, also known as 5-Iodonaproxen, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is characterized by the presence of an iodine atom and a methoxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
The synthesis of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and 2-bromo-2-methylpropanoic acid.
Iodination: The 6-methoxy-2-naphthol undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the naphthalene ring.
Coupling Reaction: The iodinated naphthol is then coupled with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid in high purity.
Análisis De Reacciones Químicas
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.
Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As a derivative of NSAIDs, it is investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparación Con Compuestos Similares
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can be compared with other similar compounds, such as:
Naproxen: A widely used NSAID with similar anti-inflammatory and analgesic properties but without the iodine and methoxy groups.
Ibuprofen: Another common NSAID with a different chemical structure but similar therapeutic effects.
Ketoprofen: An NSAID with a similar propanoic acid moiety but different substituents on the aromatic ring.
The uniqueness of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid lies in the presence of the iodine and methoxy groups, which may impart distinct chemical and biological properties compared to other NSAIDs.
Propiedades
Fórmula molecular |
C14H13IO3 |
|---|---|
Peso molecular |
356.15 g/mol |
Nombre IUPAC |
2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
MNTGUQDQTXNYMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


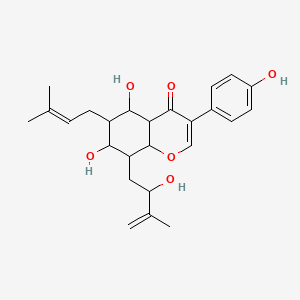
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)

![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
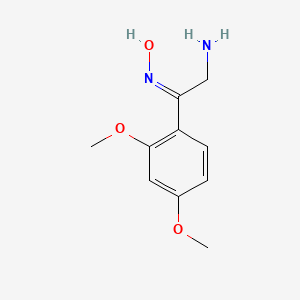
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
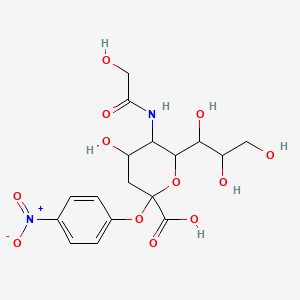
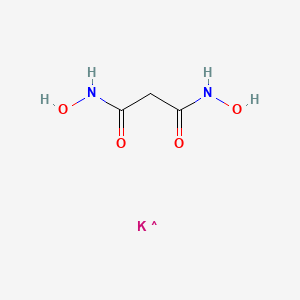
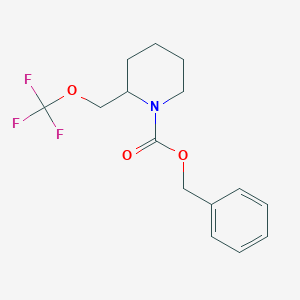
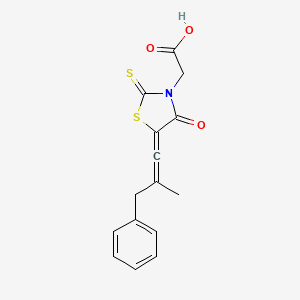
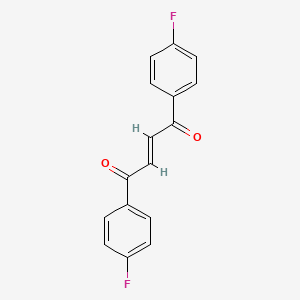
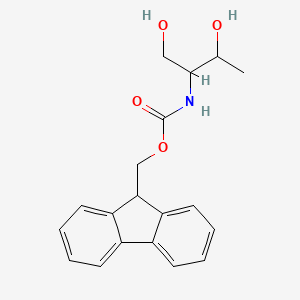
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
